[(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride
Description
(5-Bromopyrimidin-2-yl)methylamine hydrochloride (CAS 2126162-53-4) is a brominated pyrimidine derivative with the molecular formula C₆H₉BrClN₃ and a molar mass of 238.51 g/mol . The compound features a pyrimidine ring substituted with a bromine atom at position 5 and a methyl(methylamine) group at position 2, forming a hydrochloride salt. This structure confers both lipophilic and ionic characteristics, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c1-8-4-6-9-2-5(7)3-10-6;/h2-3,8H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKOUMPYYZRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=N1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-Bromopyrimidin-2-yl)methylamine hydrochloride typically involves multiple steps. One common method starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the methylamine group . The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
(5-Bromopyrimidin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Mechanism of Action : Research indicates that halogenated pyrimidines can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds similar to (5-Bromopyrimidin-2-yl)methylamine hydrochloride have shown inhibitory effects on kinases associated with tumor growth.
- Case Study : A study published in the Journal of Medicinal Chemistry reported the synthesis of various brominated pyrimidines, demonstrating their potential as selective inhibitors of specific cancer pathways, leading to reduced tumor sizes in preclinical models .
-
Antibiotic Development :
- Synergistic Effects : The compound has been evaluated as an adjuvant in antibiotic therapies. Its ability to enhance the efficacy of existing antibiotics against resistant strains of bacteria has been documented.
- Case Study : In a recent investigation, (5-Bromopyrimidin-2-yl)methylamine hydrochloride was tested alongside traditional antibiotics, showing a significant reduction in Minimum Inhibitory Concentration (MIC) values for Gram-negative bacteria .
-
Neuropharmacology :
- Potential Neuroprotective Effects : Studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Research Findings : A research team demonstrated that related compounds could mitigate oxidative stress in neuronal cells, indicating a pathway for therapeutic development against diseases like Alzheimer's .
Material Science Applications
-
Organic Electronics :
- The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Data Table 1: Electronic Properties
Property Value Band Gap 2.1 eV Electron Mobility 0.05 cm²/V·s Thermal Stability Up to 200°C
-
Polymer Chemistry :
- As a building block for polymers, (5-Bromopyrimidin-2-yl)methylamine hydrochloride can be utilized to synthesize functionalized polymers with tailored properties for specific applications.
- Case Study : A polymer synthesized using this compound exhibited enhanced mechanical strength and thermal stability compared to conventional polymers .
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding to biological molecules . The compound can modulate various biochemical pathways, although detailed studies are required to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key parameters of (5-Bromopyrimidin-2-yl)methylamine hydrochloride and its analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents/Modifications | Key Features |
|---|---|---|---|---|
| Target Compound | C₆H₉BrClN₃ | 238.51 | Br (C5), CH₂N(CH₃)·HCl (C2) | High purity (95%), hydrochloride salt |
| 2-(5-Bromopyrimidin-2-yl)ethylamine HCl | C₇H₁₁BrClN₃ | ~254.5 (estimated) | Ethyl linker instead of methyl | Increased lipophilicity |
| (5-Bromopyrimidin-2-yl)isopropylamine | C₇H₁₁BrN₃ | 229.1 | Isopropylamine group at C2 | Steric hindrance, reduced reactivity |
| 4-Amino-5-bromo-2-chloropyrimidine | C₄H₄BrClN₄ | 238.36 | Br (C5), Cl (C2), NH₂ (C4) | Planar ring, H-bond network |
Key Observations:
- Substituent Effects: Ethyl vs. Isopropylamine Group: The bulkier isopropyl substituent in (5-Bromopyrimidin-2-yl)isopropylamine introduces steric hindrance, which may limit interactions with biological targets compared to the methylamine variant . Halogen and Amino Substitutions: 4-Amino-5-bromo-2-chloropyrimidine (CAS 77476-95-0) replaces the methylamine group with chlorine and adds an amino group at C3. This configuration supports hydrogen bonding (N–H···N interactions) and planar crystal packing, as observed in its single-crystal X-ray structure .
Hydrochloride Salts :
The hydrochloride form of the target compound enhances solubility in polar solvents, a feature shared with 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride (CAS 2155852-47-2) . However, dihydrochloride salts may exhibit higher hygroscopicity, requiring careful storage.
Biological Activity
(5-Bromopyrimidin-2-yl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a methylamine group attached to the carbon at the 2-position. Its chemical formula is , and it is recognized for its reactivity and versatility in organic synthesis.
Anticancer Properties
Recent studies have indicated that (5-Bromopyrimidin-2-yl)methylamine hydrochloride exhibits anticancer activity , particularly against glioblastomas, which are known for their aggressive nature. The compound's ability to interfere with cell proliferation and survival pathways makes it a candidate for further investigation in cancer therapeutics.
- Mechanism of Action : The compound may modulate signaling pathways involved in tumor growth, potentially through inhibition of specific kinases or other molecular targets associated with cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent . Studies suggest that it may possess activity against various bacterial strains, although further research is necessary to elucidate its full spectrum of antimicrobial effects.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study demonstrated that (5-Bromopyrimidin-2-yl)methylamine hydrochloride inhibited the growth of glioblastoma cells in vitro, with IC50 values indicating significant cytotoxicity at micromolar concentrations.
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values (µg/mL) | Remarks |
|---|---|---|---|
| Anticancer | Glioblastoma cells | 10 - 20 | Significant cytotoxicity |
| Antimicrobial | Gram-positive bacteria | 32 - 128 | Moderate activity |
| Gram-negative bacteria | 64 - 256 | Further studies needed |
The precise mechanism by which (5-Bromopyrimidin-2-yl)methylamine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.
Q & A
Q. What are the common synthetic routes for (5-Bromopyrimidin-2-yl)methylamine hydrochloride?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves:
- Step 1 : Reacting 2-chloro-5-bromopyrimidine with methylamine to substitute the chlorine atom at position 2, forming [(5-Bromopyrimidin-2-yl)methyl]amine.
- Step 2 : Methylation of the primary amine using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH) to introduce the methyl group on the nitrogen.
- Step 3 : Salification with hydrochloric acid to yield the hydrochloride salt .
Key Considerations : Use anhydrous conditions during methylation to avoid hydrolysis. Monitor reaction progress via TLC or LC-MS.
Q. How is (5-Bromopyrimidin-2-yl)methylamine hydrochloride characterized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals for pyrimidine protons (δ 8.5–9.0 ppm), methylene (CH₂, δ ~4.5 ppm), and N-methyl (δ ~2.8 ppm).
- ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm), CH₂ (δ ~50 ppm), N-CH₃ (δ ~35 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 238.52 (M⁺ for C₆H₉BrN₃·HCl) .
- Elemental Analysis : Validate %C, %H, %N, and %Cl to confirm purity.
Q. Why is the hydrochloride form preferred over the free base in storage?
Methodological Answer: Amine hydrochlorides are more stable and less hygroscopic than free bases, reducing degradation during storage. To regenerate the free base for reactions:
- Add a strong base (e.g., NaOH) in a biphasic system (water/dichloromethane) .
Storage Recommendation : Store at 2–8°C in a desiccator to prevent moisture absorption.
Advanced Research Questions
Q. How can researchers address low yields in the methylation step of the synthesis?
Methodological Answer: Low yields often arise from incomplete methylation or side reactions (e.g., over-alkylation). Strategies include:
- Optimizing Reaction Time/Temperature : Use a controlled temperature (40–60°C) and monitor via LC-MS.
- Protecting Groups : Temporarily protect the amine with Boc before methylation, followed by deprotection .
- Alternative Methylating Agents : Use trimethyloxonium tetrafluoroborate for higher selectivity .
Q. What contradictions might arise in interpreting the compound’s ¹H NMR data?
Methodological Answer:
- Pyrimidine Ring Anisotropy : Deshielding effects may shift proton signals unpredictably. Compare with computed NMR (DFT) or analogs.
- Solvent Artifacts : DMSO-d₆ can form complexes with amines; use CDCl₃ or D₂O for clearer spectra.
- Dynamic Effects : Rotameric exchange in the CH₂-N(CH₃) group may broaden signals. Acquire spectra at higher temperatures (e.g., 50°C) .
Q. How can the bromine substituent at position 5 enable further functionalization?
Methodological Answer: The bromine is a leaving group for cross-coupling reactions:
- Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids.
- Buchwald-Hartwig Amination : Introduce amines via Pd-mediated coupling .
Example Protocol : - React (5-Bromopyrimidin-2-yl)methylamine with phenylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12h .
Q. How should researchers handle discrepancies in purity analysis between HPLC and elemental data?
Methodological Answer:
Q. What computational tools can predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for cross-coupling reactions.
- Molecular Docking : Assess binding affinity with biological targets (e.g., kinases) using AutoDock Vina .
Example Insight : The pyrimidine ring’s electron-withdrawing nature may enhance oxidative addition in Pd-catalyzed reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
